molecular formula C19H16N8O3 B1233734 1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

Cat. No. B1233734
M. Wt: 404.4 g/mol
InChI Key: ZJBRFDOLQRVSHM-SRZZPIQSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(2-methoxyphenyl)methylideneamino]-5-phenyl-4-triazolecarboxamide is a member of triazoles.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound is involved in the synthesis of a range of oxadiazole derivatives. For instance, reactions with o-aminophenol and ethylenediamine lead to different oxadiazol-3-amines, highlighting its versatility in creating various chemical structures (Sergievskii, Krasnoshek, Mel’nikova, & Tselinskii, 2002).

Potential in Drug Development

  • This compound is involved in the synthesis of various derivatives with potential pharmacological applications. For instance, derivatives have been evaluated for antidiabetic activity, indicating its potential utility in drug development (Lalpara, Vachhani, Hadiyal, Goswami, & Dubal, 2021).

Involvement in Energetic Material Synthesis

  • Its derivatives have been used in the synthesis of insensitive energetic materials, demonstrating its role in creating compounds with significant stability and energetic properties (Yu, Cheng, Ju, Lu, Lin, & Yang, 2017).

Antimicrobial Properties

  • Some derivatives exhibit antimicrobial activities, suggesting its potential use in developing new antibacterial agents (Başoğlu, Yolal, Demirci, Demirbas, Bektaş, & Karaoglu, 2013).

Application in Energetic Polymers

  • The compound has been investigated for use in energetic materials and polymers, indicating its relevance in advanced material science applications (Storey, Willer, & Campbell, 2011).

Cytotoxicity Studies

  • It has been used in synthesizing compounds for cytotoxicity studies against cancer cells, demonstrating its importance in cancer research (Hassan, Hafez, & Osman, 2014).

properties

Product Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

Molecular Formula

C19H16N8O3

Molecular Weight

404.4 g/mol

IUPAC Name

1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

InChI

InChI=1S/C19H16N8O3/c1-29-14-10-6-5-9-13(14)11-21-23-19(28)15-16(12-7-3-2-4-8-12)27(26-22-15)18-17(20)24-30-25-18/h2-11H,1H3,(H2,20,24)(H,23,28)/b21-11+

InChI Key

ZJBRFDOLQRVSHM-SRZZPIQSSA-N

Isomeric SMILES

COC1=CC=CC=C1/C=N/NC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

SMILES

COC1=CC=CC=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Canonical SMILES

COC1=CC=CC=C1C=NNC(=O)C2=C(N(N=N2)C3=NON=C3N)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide
Reactant of Route 2
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide
Reactant of Route 3
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide
Reactant of Route 4
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide
Reactant of Route 5
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide
Reactant of Route 6
1-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]-5-phenyltriazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.